molecular formula C24H23N3O2 B12176260 ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate

ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate

Cat. No.: B12176260
M. Wt: 385.5 g/mol
InChI Key: VPTDVSDEMZPDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is a complex organic compound that features an indole and pyridine moiety

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-[[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]amino]benzoate

InChI

InChI=1S/C24H23N3O2/c1-3-29-24(28)17-11-13-18(14-12-17)27-23(21-10-6-7-15-25-21)22-16(2)26-20-9-5-4-8-19(20)22/h4-15,23,26-27H,3H2,1-2H3

InChI Key

VPTDVSDEMZPDKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include coupling agents like TBTU and bases such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are crucial targets in Alzheimer's disease treatment. The structural features of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate may enhance its binding affinity to these enzymes due to the presence of the indole and pyridine rings, which can interact favorably with the active sites of these enzymes .

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs have demonstrated anticancer properties. The indole and pyridine components are known for their roles in modulating cellular pathways involved in cancer progression. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

Compounds analogous to this compound have been investigated for their anti-inflammatory properties. In models of inflammatory bowel disease, similar structures have shown a reduction in disease activity index scores and neutrophil infiltration, suggesting a potential role in treating chronic inflammatory conditions .

Case Study 1: Dual Inhibition of AChE and MAO-B

A study published in a peer-reviewed journal explored the synthesis and evaluation of novel inhibitors based on the indole-pyridine framework. The results indicated that certain derivatives exhibited low nanomolar inhibition against both AChE and MAO-B. The study emphasized the importance of optimizing the tertiary amino group for enhancing enzyme interaction, which is relevant for compounds like this compound .

Case Study 2: Anticancer Activity Assessment

In another research effort, compounds structurally related to this compound were tested against various cancer cell lines. Results showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analyses .

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The indole and pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is unique due to its combined indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .

Biological Activity

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, properties, and biological effects, supported by relevant research findings and data.

Molecular Characteristics:

PropertyValue
Molecular FormulaC24H23N3O2
Molecular Weight385.5 g/mol
IUPAC Nameethyl 4-[[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino]benzoate
InChI KeyVPTDVSDEMZPDKU-UHFFFAOYSA-N

The compound features an indole moiety linked to a pyridine ring, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates: The synthesis begins with the formation of indole and pyridine intermediates.
  • Coupling Reactions: These intermediates are coupled using reagents such as TBTU and bases like lutidine.
  • Purification: The final product is purified to ensure high yield and purity.

This compound exhibits its biological activity through interactions with specific molecular targets. Notably, it may inhibit various enzymes or receptors involved in critical biochemical pathways. The indole and pyridine moieties enhance its binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have highlighted the potential of indole derivatives as effective antimicrobial agents against a range of pathogens, including resistant strains .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A study focused on a related compound demonstrated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway . This suggests that this compound could have similar effects.

Enzyme Inhibition

The compound has been reported to inhibit specific kinases involved in cancer progression. For example, its interaction with CDK6 has been noted to block cell cycle progression in cancer cells .

Research Applications

This compound is not only relevant in academic research but also holds potential for pharmaceutical development:

  • Drug Development: Its structure makes it a valuable candidate for designing new drugs targeting multidrug-resistant infections.
  • Therapeutic Research: Ongoing studies are exploring its role as a therapeutic agent in various diseases, including cancer and infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.